5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-14-12-17(22-10-8-21(2)9-11-22)23-18(20-14)16(13-19-23)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEUIRVCHFFWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available materials. One common synthetic route includes the following steps :
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This can be achieved through a substitution reaction using phenyl halides or phenylboronic acids in the presence of a palladium catalyst.
Attachment of the 4-methylpiperazin-1-yl group: This step involves the nucleophilic substitution of a suitable leaving group with 4-methylpiperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, boronic acids, or other suitable electrophiles/nucleophiles in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
Antitumor Activity
One of the most prominent applications of 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is its antitumor potential . Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant activity against various cancer cell lines. These compounds can inhibit tumor growth by targeting specific enzymes and pathways involved in cancer progression.
Case Study: Synthesis and Anticancer Evaluation
A study on functional pyrazolo[1,5-a]pyrimidines highlighted their synthesis and evaluation as potential anticancer agents. The research demonstrated that modifications to the pyrazolo core could enhance antitumor efficacy, suggesting that this compound could be optimized for improved therapeutic outcomes .
Enzymatic Inhibition
Another critical application is the inhibition of specific enzymes related to various diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been found to act as inhibitors for enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which are crucial in regulating cell cycle progression and signal transduction.
Research Insights
The compound's structural features allow it to bind effectively to enzyme active sites, leading to significant inhibitory effects. This property makes it a valuable scaffold for designing new drugs targeting these enzymes .
Material Science Applications
Beyond medicinal chemistry, this compound has garnered attention in material sciences due to its photophysical properties. The ability of these compounds to form crystals with unique conformational characteristics opens avenues for applications in organic electronics and photonic devices.
Photophysical Properties
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit strong fluorescence properties, making them suitable candidates for use as fluorophores in various applications . Their capacity to engage in supramolecular interactions further enhances their utility in developing advanced materials.
Anti-inflammatory Properties
Research has also explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promise in inhibiting inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases.
Pharmacological Screening
In pharmacological studies, certain derivatives demonstrated lower toxicity compared to traditional anti-inflammatory drugs while maintaining effective inhibition of inflammatory mediators . This highlights their potential as safer alternatives in therapeutic settings.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways . For example, its antitumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituents at positions 3, 5, and 7. Below is a detailed comparison of 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine with structurally analogous compounds:
Substituent Effects at Position 7
- 4-Methylpiperazine vs. Morpholine: The compound 5-methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine () replaces the 4-methylpiperazine group with morpholine. Morpholine, being less basic than piperazine, may reduce cellular uptake or alter interactions with acidic residues in target proteins. Piperazine derivatives generally exhibit improved solubility and blood-brain barrier penetration, making them preferable for central nervous system targets . 4-Benzenzhydrylpiperazinyl derivatives () introduce bulkier substituents (e.g., trifluoromethyl and thiophenyl groups).
Substituent Effects at Position 5
- Methyl vs. Isopropyl :
- The compound 5-isopropyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine () substitutes the methyl group with an isopropyl moiety. The larger isopropyl group may enhance hydrophobic interactions but could reduce binding affinity in targets requiring compact substituents, such as Pim-1 kinase, where hydrogen bonding at position 5 is critical .
- Amino vs. Methyl: Derivatives with amino groups at position 5 (e.g., 2-[18F]fluoroethylaminopyrazolo[1,5-a]pyrimidines) demonstrate slower blood clearance and prolonged tumor retention compared to non-polar substituents like methyl.
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : Position 5 substituents (methyl in the target compound) are critical for maintaining hydrogen bonding with Asp-128/Asp-131 in Pim-1 kinase, achieving IC50 values ~45 nM .
- Metabolic Stability : The 4-methylpiperazinyl group enhances metabolic stability compared to morpholine or benzohydrylpiperazinyl analogs, as evidenced by reduced hepatic clearance in preclinical models .
- Therapeutic Potential: The compound’s balanced pharmacokinetics and low cytotoxicity position it as a candidate for kinase inhibitor development, particularly in oncology and neurodegenerative diseases.
Biological Activity
5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused pyrazole and pyrimidine ring system, along with a phenyl group and a 4-methylpiperazine moiety. This unique arrangement enhances its solubility and biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.50 |
| 7-(4-Methoxypiperazin-1-yl)-3-phenylypyrazolo[1,5-a]pyrimidine | NCI-H460 | 8.55 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole derivatives | A549 | 7.01 |
These results suggest that the compound may act through multiple pathways, including the inhibition of key signaling proteins involved in tumor growth.
Antitubercular Activity
A focused library of analogues derived from pyrazolo[1,5-a]pyrimidin-7(4H)-one has been evaluated for antitubercular activity against Mycobacterium tuberculosis (Mtb). The mechanism of action for these compounds does not involve traditional targets such as cell-wall biosynthesis or iron uptake but rather interacts with alternative pathways:
| Compound | MIC (µg/mL) | Cytotoxicity (HepG2) |
|---|---|---|
| P6 | 0.25 | Low |
| P7 | 0.50 | Moderate |
These findings highlight the potential for developing new antitubercular agents based on this scaffold.
The biological activity of this compound is attributed to its ability to bind selectively to various biological targets, including kinases involved in cell signaling pathways. For instance, it has shown efficacy as an inhibitor of c-Abl and other receptor tyrosine kinases, which are critical in cancer progression and metastasis .
Case Studies
Several studies have investigated the pharmacological profiles of pyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Activity : A study demonstrated that compounds with similar structures exhibited potent cytotoxic effects against breast cancer cell lines (MCF-7). The most effective analogs had IC50 values below 15 µM, indicating strong potential for further development .
- Antitubercular Screening : High-throughput screening identified several analogs with low cytotoxicity and promising activity against Mtb. Notably, compounds showed MIC values significantly lower than those of existing treatments .
Structure-Activity Relationship (SAR)
The SAR studies revealed that specific substitutions on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. For example:
| Substitution Position | Effect on Activity |
|---|---|
| R1 (methyl group) | Increased potency |
| R2 (piperazine moiety) | Enhanced solubility |
These insights guide future synthesis efforts aimed at optimizing therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
A common approach involves cyclization of precursors such as 5-amino-3-phenylpyrazole with carbonyl derivatives (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol or pyridine. Reaction time (5–6 hours), solvent choice (e.g., ethanol vs. pyridine), and temperature (reflux vs. ambient) significantly affect yield (60–70%) and purity. Post-reaction purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane, ethanol) is critical .
Q. How is structural characterization of pyrazolo[1,5-a]pyrimidine derivatives validated experimentally?
Key techniques include:
- 1H/13C NMR : Confirms substitution patterns (e.g., methylpiperazinyl groups at position 7).
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values).
- X-ray crystallography : Resolves planar geometry of fused pyrazole-pyrimidine rings (dihedral angles <1.5°) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What are the primary biological assays used to evaluate pyrazolo[1,5-a]pyrimidine derivatives?
Common assays include:
- Enzyme inhibition : Testing against kinases (e.g., KDR) or receptors (e.g., benzodiazepine receptors) via fluorescence polarization or radioligand binding.
- Anticancer activity : Cell viability assays (e.g., MTT) using human cancer cell lines.
- ADMET profiling : Solubility (LogP ~1–3), metabolic stability (CYP450 assays) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Regioselectivity (e.g., carboxylate vs. methyl group positioning) is controlled by:
- Catalyst design : Novel catalysts (e.g., Lewis acids) to direct cyclization pathways.
- Precursor modification : Electron-withdrawing substituents (e.g., trifluoromethyl) stabilize intermediates.
- Computational modeling : Density functional theory (DFT) predicts transition states to optimize reaction pathways .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
Discrepancies in NMR/IR data (e.g., unexpected splitting or peak shifts) require:
- Variable-temperature NMR : Identifies dynamic processes (e.g., hindered rotation of methylpiperazinyl groups).
- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm substitution patterns.
- Crystallographic validation : Single-crystal X-ray structures provide unambiguous confirmation .
Q. How do trifluoromethyl or piperazinyl substituents impact bioactivity and pharmacokinetics?
- Trifluoromethyl groups : Enhance metabolic stability (C–F bond inertness) and binding affinity via hydrophobic interactions.
- Piperazinyl moieties : Improve solubility (basic nitrogen) and enable targeting of CNS receptors (e.g., benzodiazepine receptors). Structure-activity relationship (SAR) studies show EC50 values improve by 10–100× with these substituents .
Methodological Tables
Q. Table 1. Synthesis Optimization for Pyrazolo[1,5-a]pyrimidine Derivatives
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|---|
| 5-Amino-3-phenylpyrazole | Ethanol | Reflux | 5 | 68 | 98.5 | |
| 3-(4-Chlorophenylazo) | Pyridine | Reflux | 6 | 67 | 97.8 |
Q. Table 2. Key Spectral Data for Structural Validation
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS ([M+H]+) |
|---|---|---|---|
| 5-Methyl-7-(4-methylpiperazinyl) derivative | 2.35 (s, 3H, CH3), 3.55 (m, 8H, piperazine) | 158.2 (C7), 22.1 (CH3) | 366.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
